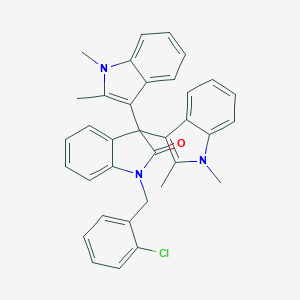![molecular formula C33H32N2O B307478 3-[(1,2-dimethyl-1H-indol-3-yl)(2-ethoxy-1-naphthyl)methyl]-1,2-dimethyl-1H-indole](/img/structure/B307478.png)
3-[(1,2-dimethyl-1H-indol-3-yl)(2-ethoxy-1-naphthyl)methyl]-1,2-dimethyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1,2-dimethyl-1H-indol-3-yl)(2-ethoxy-1-naphthyl)methyl]-1,2-dimethyl-1H-indole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DIMEB, and it has been found to exhibit a range of interesting biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of DIMEB is not fully understood, but it is believed to involve the inhibition of several key signaling pathways in cancer cells. Specifically, DIMEB has been found to inhibit the Akt/mTOR signaling pathway, which is a key regulator of cell growth and proliferation. In addition, DIMEB has been found to activate the p53 pathway, which is a tumor suppressor pathway that plays a critical role in preventing the development of cancer.
Biochemical and Physiological Effects:
DIMEB has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its anti-cancer activity, DIMEB has also been found to exhibit anti-inflammatory activity. This compound has been shown to inhibit the production of several pro-inflammatory cytokines, including TNF-alpha and IL-6. In addition, DIMEB has been found to exhibit potent antioxidant activity, which may help to protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of DIMEB for lab experiments is its potent anti-cancer activity. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. In addition, DIMEB has been found to exhibit a range of interesting biochemical and physiological effects, making it a versatile compound for scientific research. However, one of the limitations of DIMEB is its relatively complex synthesis method, which may limit its availability for some researchers.
Zukünftige Richtungen
There are several future directions for research on DIMEB. One area of research is the development of new cancer therapies based on this compound. DIMEB has been shown to exhibit potent anti-cancer activity, and further research may lead to the development of new treatments for cancer patients. In addition, further research is needed to fully understand the mechanism of action of DIMEB, which may lead to the development of new drugs that target key signaling pathways in cancer cells. Finally, future research may also focus on the development of new synthesis methods for DIMEB, which may improve its availability for scientific research.
Synthesemethoden
The synthesis of DIMEB is a complex process that involves several steps. One of the key steps in the synthesis of DIMEB is the reaction between 2-ethoxy-1-naphthaldehyde and 1,2-dimethyl-1H-indole in the presence of a base catalyst. This reaction produces an intermediate compound, which is then reacted with 1,2-dimethyl-1H-indole-3-carbaldehyde in the presence of another base catalyst to yield the final product, DIMEB.
Wissenschaftliche Forschungsanwendungen
DIMEB has been studied extensively for its potential applications in scientific research. One of the key areas of research has been in the field of cancer treatment. DIMEB has been found to exhibit potent anti-cancer activity, and it has been shown to induce apoptosis in cancer cells. In addition, DIMEB has been found to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
Molekularformel |
C33H32N2O |
|---|---|
Molekulargewicht |
472.6 g/mol |
IUPAC-Name |
3-[(1,2-dimethylindol-3-yl)-(2-ethoxynaphthalen-1-yl)methyl]-1,2-dimethylindole |
InChI |
InChI=1S/C33H32N2O/c1-6-36-29-20-19-23-13-7-8-14-24(23)32(29)33(30-21(2)34(4)27-17-11-9-15-25(27)30)31-22(3)35(5)28-18-12-10-16-26(28)31/h7-20,33H,6H2,1-5H3 |
InChI-Schlüssel |
LTQOOAZHXPVFTH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(C3=C(N(C4=CC=CC=C43)C)C)C5=C(N(C6=CC=CC=C65)C)C |
Kanonische SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(C3=C(N(C4=CC=CC=C43)C)C)C5=C(N(C6=CC=CC=C65)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2-propoxynaphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307397.png)
![Allyl 3-[3-(allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ether](/img/structure/B307398.png)
![2-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4,6-dichlorophenyl methyl ether](/img/structure/B307399.png)

![8-[(4-Chlorobenzyl)oxy]-2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]quinoline](/img/structure/B307402.png)
![3-(Allylsulfanyl)-6-(3-bromo-5-chloro-2-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307404.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307409.png)
![3-(Allylsulfanyl)-7-propionyl-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307410.png)
![6-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,3-benzodioxol-4-yl methyl ether](/img/structure/B307411.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307412.png)


![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[3-(cyclopentyloxy)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307416.png)
![3-(Allylsulfanyl)-6-[3-(cyclopentyloxy)phenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307417.png)